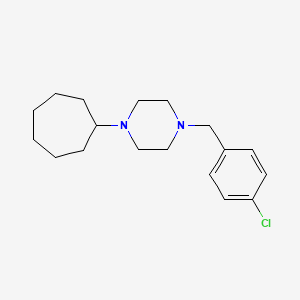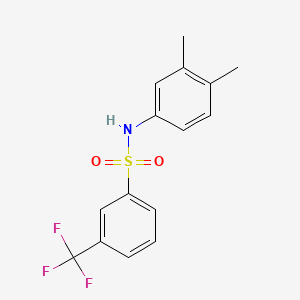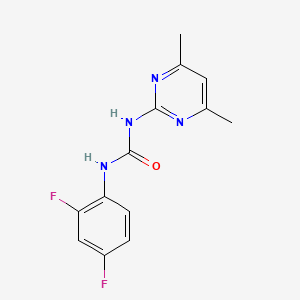
1-(2,4-Difluorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a difluorophenyl group and a dimethylpyrimidinyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea typically involves the reaction of 2,4-difluoroaniline with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the amine group of 2,4-difluoroaniline attacks the electrophilic carbon of the chloropyrimidine, resulting in the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl or dimethylpyrimidinyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
1-(2,4-Difluorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine: Similar structure but with a guanidine moiety instead of a urea moiety.
Uniqueness
1-(2,4-Difluorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea is unique due to its specific combination of difluorophenyl and dimethylpyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O/c1-7-5-8(2)17-12(16-7)19-13(20)18-11-4-3-9(14)6-10(11)15/h3-6H,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSGAFSXZSRGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823480 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5838810.png)
![N-[3-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5838815.png)
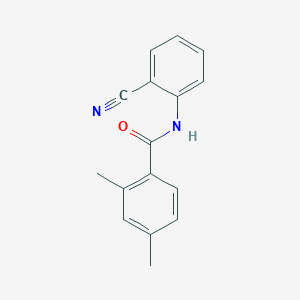
![2-(3,4-dimethoxyphenyl)imidazo[2,1-a]isoquinoline](/img/structure/B5838829.png)
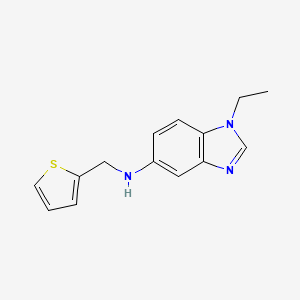
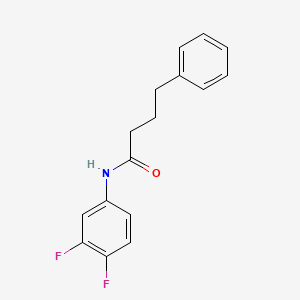
![1-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE](/img/structure/B5838858.png)
![N'-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5838863.png)
![isopropyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5838885.png)
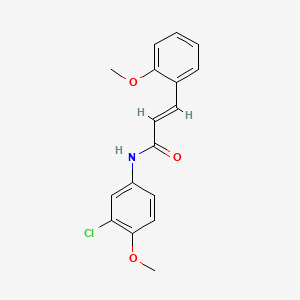
![methyl (4-{[(2-chlorophenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B5838909.png)
![N'-[(2-methylphenyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]benzenecarboximidamide](/img/structure/B5838915.png)
